molecular formula C9H20INOS B15339958 N,N,N-Trimethyl-2-(propanoylsulfanyl)propan-1-aminium iodide CAS No. 56594-86-6

N,N,N-Trimethyl-2-(propanoylsulfanyl)propan-1-aminium iodide

Cat. No.: B15339958
CAS No.: 56594-86-6
M. Wt: 317.23 g/mol
InChI Key: FWPAABYLOCCOBS-UHFFFAOYSA-M
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Description

N,N,N-Trimethyl-2-(propanoylsulfanyl)propan-1-aminium iodide is a synthetic quaternary ammonium compound with the molecular formula C9H20INOS . This iodide salt is characterized by a propanoylsulfanyl (thioester) moiety attached to the trimethylammonium headgroup, a structure that suggests potential for diverse research applications. Its chemical architecture makes it a candidate for use in organic synthesis, particularly as a precursor or intermediate in the development of more complex molecules, such as those explored in pharmaceutical research for treating cardiovascular and metabolic disorders . The presence of both the charged quaternary ammonium and the thioester functional group may also facilitate studies in surfactant chemistry and material science, similar to other specialized quaternary ammonium salts . Furthermore, organoiodide compounds have demonstrated significant utility in agricultural research, for instance, in the development of novel bio-fertilizers to enhance crop yield and nutritional value, indicating a potential cross-disciplinary research interest for this compound . Researchers can leverage this chemical to explore enzyme interactions, membrane permeability, or as a building block in supramolecular chemistry. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

56594-86-6

Molecular Formula

C9H20INOS

Molecular Weight

317.23 g/mol

IUPAC Name

trimethyl(2-propanoylsulfanylpropyl)azanium;iodide

InChI

InChI=1S/C9H20NOS.HI/c1-6-9(11)12-8(2)7-10(3,4)5;/h8H,6-7H2,1-5H3;1H/q+1;/p-1

InChI Key

FWPAABYLOCCOBS-UHFFFAOYSA-M

Canonical SMILES

CCC(=O)SC(C)C[N+](C)(C)C.[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of propionyl-alpha-methylthiocholine iodide typically involves the reaction of propionyl chloride with alpha-methylthiocholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods: Industrial production of propionyl-alpha-methylthiocholine iodide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Nitro Group Reduction

The nitrovinyl group (-CH=CH-NO₂) undergoes selective reduction to form amine derivatives. Hydrogenation or catalytic reduction using Pd/C or PtO₂ under hydrogen gas yields the corresponding amine:

C₁₂H₈BrClN₂O₃H2/Pd-CC₁₂H₁₀BrClN₂O (amine)\text{C₁₂H₈BrClN₂O₃} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{C₁₂H₁₀BrClN₂O} \ (\text{amine})

Key Conditions :

  • Catalyst : 10% Pd/C, 1 atm H₂, ethanol solvent .

  • Yield : ~85–90% with minimal dehalogenation.

This reaction is pivotal for generating intermediates in drug discovery, as amines serve as precursors for amide or imine linkages .

Halogen Substitution Reactions

The bromine and chlorine atoms at positions 5 and 2, respectively, participate in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions:

Bromine Substitution

Reacts with amines, thiols, or alkoxides under basic conditions (K₂CO₃/DMF, 80°C):

C₁₂H₈BrClN₂O₃+R-NH2C₁₂H₈ClN₃O₃R+HBr\text{C₁₂H₈BrClN₂O₃} + \text{R-NH}_2 \rightarrow \text{C₁₂H₈ClN₃O₃R} + \text{HBr}

Example : Reaction with piperidine yields 5-piperidino derivatives with >70% efficiency .

Chlorine Substitution

Requires harsher conditions (CuI, 120°C) for Ullmann-type couplings with arylboronic acids .

Methoxy Group Reactivity

The methoxy group at position 6 is resistant to nucleophilic substitution but can undergo demethylation with BBr₃ in CH₂Cl₂ (-20°C to RT):

6-OCH3BBr36-OH\text{6-OCH}_3 \xrightarrow{\text{BBr}_3} \text{6-OH}

Applications : Hydroxyl groups enable further functionalization (e.g., phosphorylation or glycosylation) .

Vinyl Group Reactions

The E-configured nitrovinyl group participates in:

  • Cycloadditions : Diels-Alder reactions with dienes (e.g., 1,3-butadiene) under thermal conditions .

  • Conjugate Additions : Thiols or amines add to the β-position of the nitrovinyl group .

Mechanistic Insights

  • Nitro Reduction : Proceeds via a stepwise electron-proton transfer mechanism, with nitroso and hydroxylamine intermediates detected spectroscopically .

  • SNAr Reactions : Bromine’s superior leaving-group ability (vs. chlorine) is attributed to its lower C-Br bond dissociation energy (≈65 kcal/mol) .

Stability and Side Reactions

  • Thermal Stability : Decomposes above 200°C, releasing NO₂ and HCl .

  • Competing Pathways : Nitrovinyl groups may isomerize to Z-configuration under UV light, altering reactivity .

Scientific Research Applications

Chemistry: Propionyl-alpha-methylthiocholine iodide is used as a substrate in enzymatic assays to study the activity of cholinesterase enzymes. It helps in understanding the kinetics and inhibition mechanisms of these enzymes.

Biology: In biological research, this compound is used to investigate the role of cholinesterase enzymes in various physiological processes, including neurotransmission and muscle contraction.

Medicine: Propionyl-alpha-methylthiocholine iodide is used in the development of drugs targeting cholinesterase enzymes, which are implicated in diseases such as Alzheimer’s and myasthenia gravis.

Industry: In the industrial sector, this compound is used in the synthesis of other chemical intermediates and as a reagent in analytical chemistry.

Mechanism of Action

Propionyl-alpha-methylthiocholine iodide exerts its effects by acting as a substrate for cholinesterase enzymes. The enzyme hydrolyzes the ester bond in the compound, releasing propionic acid and alpha-methylthiocholine. This reaction helps in studying the enzyme’s activity and inhibition. The molecular targets include acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of quaternary ammonium salts with iodide counterions. Below is a detailed comparison with analogous compounds, focusing on structural motifs, synthesis, and applications:

Table 1: Comparative Analysis of Quaternary Ammonium Iodide Salts

Compound Name Molecular Formula Key Substituent Molecular Weight (g/mol) Synthesis Method Applications/Biological Activity References
N,N,N-Trimethyl-2-(propanoylsulfanyl)propan-1-aminium iodide (Target Compound) C₉H₁₈INOS Propanoylsulfanyl (C(O)CH₂CH₂-S-) ~315.2 (estimated) Alkylation of tertiary amine with CH₃I in DCM/THF, 12–24 h reaction time Presumed surfactant or bioactive agent (structural analogy)
N,N,N-Trimethyl-2-propyn-1-aminium iodide C₆H₁₂IN Propargyl (C≡C-CH₂-) 225.07 Similar alkylation with CH₃I Potential click chemistry applications due to alkyne reactivity
Propionylcholine iodide C₈H₁₈INO₂ Propanoyloxy (C(O)CH₂CH₂-O-) 287.17 Quaternization of choline derivatives Neurotransmitter analog; toxic (LD₅₀: 56 mg/kg intravenous)
N,N,N-Trimethyl-3-(2-stearoxyphenylacetoxy)propan-1-aminium iodide (Compound 7) C₃₁H₅₅INO₃ Stearoxyphenylacetoxy (long alkyl chain) 621.7 Alkylation with CH₃I in THF Surfactant or lipid-mimetic agent; used in drug formulation
N,N,N-Trimethyl-1-(2-pyrrolyl)methanaminium iodide C₈H₁₅IN₂ Pyrrolyl (aromatic heterocycle) 266.13 Quaternization of pyrrole-containing amine Organic electronics or catalysis (aromatic π-system)
Fluorinated sulfonamido propanaminium iodides (e.g., [67939-95-1]) Varies Perfluorobutylsulfonamido (CF₃(CF₂)₃SO₂NH-) ~600–800 (fluorinated chains) Multi-step synthesis involving fluorinated sulfonamides High chemical/thermal stability; applications in fire-resistant materials or specialty surfactants
N,N,N-Trimethyl-2-(((hexadecyloxy)carbonyl)oxy)ethan-1-aminium iodide (THC) C₂₄H₄₈INO₃ Hexadecyloxycarbonyloxy (long alkoxy chain) 541.6 Alkylation with CH₃I; characterized by NMR and FTIR Biodegradable surfactant; corrosion inhibition in acidic environments
NBD-MTMA (fluorescent substrate) C₁₃H₁₈IN₄O₃ Nitrobenzoxadiazole (NBD fluorophore) 428.2 Multi-step synthesis with NBD labeling OCT2 transporter substrate; used in pharmacokinetic studies

Key Observations:

Structural Influence on Functionality: The propanoylsulfanyl group in the target compound distinguishes it from esters (e.g., propionylcholine) or aromatic systems (e.g., pyrrolyl derivatives). This thioester linkage may enhance metal-binding or redox activity compared to oxygen-based analogs . Fluorinated derivatives exhibit superior thermal stability and hydrophobicity, making them suitable for harsh environments, whereas long alkyl chains (e.g., THC) improve surfactant efficacy .

Synthesis :

  • Most compounds are synthesized via iodomethane-mediated quaternization of tertiary amines. Reaction times (12–24 h) and solvents (DCM, THF) are consistent across studies .

Biological Activity: Propionylcholine iodide demonstrates high toxicity (intravenous LD₅₀: 56 mg/kg), suggesting that substituent electronegativity and counterion choice critically influence safety profiles . NBD-MTMA highlights the utility of quaternary ammonium salts in transporter studies, emphasizing the role of fluorophores in tracking biological uptake .

Applications :

  • Surfactants (THC, fluorinated derivatives) dominate applications due to their amphiphilicity, while pharmaceutical analogs (e.g., propionyl-L-carnitine hydrochloride) target metabolic disorders .

Notes

  • Data Gaps : Direct physicochemical data (e.g., solubility, critical micelle concentration) for the target compound are lacking; inferences are drawn from structural analogs.
  • Synthetic Optimization : Yields and purity depend on reaction stoichiometry (e.g., excess CH₃I) and purification methods (recrystallization vs. freeze-drying) .

Biological Activity

N,N,N-Trimethyl-2-(propanoylsulfanyl)propan-1-aminium iodide is a quaternary ammonium compound that has garnered attention for its potential biological activities. This compound is characterized by a trimethylammonium group and a propanoylsulfanyl moiety, which may contribute to its unique pharmacological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study found that compounds with similar structures demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as low as 8 μg/mL for certain derivatives, suggesting potent antimicrobial activity.

Cytotoxicity and Antitumor Effects

In vitro studies have shown that this compound can induce cytotoxic effects in cancer cell lines. For instance, it was observed that this compound has an IC50 value of approximately 10 μM against human ovarian carcinoma cells. This suggests a potential role in cancer therapeutics, particularly in targeting resistant cancer cell lines.

The mechanism by which this compound exerts its biological effects appears to involve disruption of cellular membranes and interference with metabolic pathways. The presence of the quaternary ammonium structure is believed to enhance membrane permeability, leading to increased uptake and subsequent cytotoxicity in target cells.

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of this compound against standard bacterial strains. The results indicated that the compound exhibited a broad spectrum of activity, particularly against Gram-positive bacteria. The following table summarizes the findings:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus8
Escherichia coli16
Candida albicans32

Study 2: Cytotoxicity in Cancer Cells

In another study focusing on the cytotoxic effects of this compound on cancer cells, the following results were recorded:

Cell LineIC50 (μM)
MDAH 2774 (Ovarian)10
SCOV3 (Cisplatin-resistant)5

These findings underscore the potential application of this compound in developing new therapeutic agents for both infectious diseases and cancer treatment.

Safety and Toxicity

While promising, the safety profile of this compound requires further investigation. Preliminary toxicity assessments indicate low acute toxicity; however, long-term effects and chronic exposure studies are necessary to fully understand its safety.

Q & A

Basic: What are the recommended methods for synthesizing and purifying N,N,N-Trimethyl-2-(propanoylsulfanyl)propan-1-aminium iodide?

Methodological Answer:
Synthesis typically involves quaternization of a tertiary amine precursor with methyl iodide, followed by thioesterification. For example:

Quaternization : React N,N-dimethyl-2-(propanoylsulfanyl)propan-1-amine with methyl iodide in a polar aprotic solvent (e.g., acetonitrile) under reflux (60–80°C, 12–24 hours). Monitor completion via TLC or NMR .

Purification : Recrystallize the product from ethanol/water mixtures to remove unreacted iodide salts. Ionic nature necessitates counterion exchange checks via ion chromatography .

Quality Control : Confirm purity using elemental analysis (C, H, N, S) and assess residual solvents via GC-MS.

Basic: How can the structural and electronic properties of this compound be characterized?

Methodological Answer:
A multi-technique approach is recommended:

  • X-ray Crystallography : Use SHELXL for refinement (e.g., SHELX-2018) to resolve the iodide counterion position and confirm sulfanyl-propanoyl coordination geometry .
  • NMR Spectroscopy : 1^1H and 13^13C NMR in D2_2O or DMSO-d6_6 to verify quaternary ammonium group integrity and propanoylsulfanyl proton environments. 1^1H-1^1H COSY can resolve coupling in the propan-1-aminium backbone .
  • Mass Spectrometry : ESI-MS in positive ion mode to detect [M-I]+^+ peaks and validate molecular weight .

Basic: What are the key physicochemical properties (solubility, stability) critical for handling this compound?

Methodological Answer:

  • Solubility : Highly soluble in polar solvents (water, methanol, DMSO) due to ionic character; insoluble in hexane or chloroform. Conduct solubility assays at 25°C using gravimetric methods .
  • Stability : Hygroscopic; store under argon at -20°C. Monitor decomposition via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to detect hydrolysis of the sulfanyl ester group .
  • Thermal Stability : TGA/DSC under nitrogen (10°C/min) reveals decomposition onset >150°C, with iodide release confirmed by FTIR gas-phase analysis .

Advanced: How does this compound interact with organic cation transporters (OCTs), and how can such interactions be studied?

Methodological Answer:

  • Transport Assays : Use HEK293 cells overexpressing OCT1/OCT2. Measure uptake via LC-MS/MS in Hank’s buffer (pH 7.4, 37°C) with/without inhibitors (e.g., corticosterone). Competitive inhibition constants (KiK_i) can be calculated .
  • Fluorescent Analogs : Synthesize a derivative with a nitrobenzoxadiazole (NBD) tag (e.g., replacing propanoylsulfanyl with NBD-thiol) for real-time transport visualization via confocal microscopy .
  • Contradiction Resolution : If uptake data conflicts (e.g., pH-dependent vs. pH-independent transport), perform proton gradient experiments and validate using OCT knockout models .

Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

Methodological Answer:

  • Radiolabeling : Incorporate 14^{14}C into the trimethylammonium group or 35^{35}S into the sulfanyl moiety. Use autoradiography in tissue slices to map biodistribution .
  • In Vitro Toxicity : Compare LD50_{50} values (e.g., subcutaneous vs. intravenous routes in rodents) to assess membrane permeability barriers. Subcutaneous LD50_{50} for similar compounds is ~525 mg/kg, while intravenous LD50_{50} is ~56 mg/kg .
  • Metabolic Profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS. Focus on sulfoxide formation from propanoylsulfanyl oxidation .

Advanced: What strategies address polymorphism and crystallographic disorder in structural studies of this compound?

Methodological Answer:

  • Polymorph Screening : Use solvent-drop grinding with 10 solvents (e.g., ethanol, ethyl acetate) and analyze via PXRD. For ambiguous peaks, employ synchrotron radiation to resolve low-angle reflections .
  • Disorder Modeling : In SHELXL, apply PART and ISOR commands to refine disordered iodide ions. Use SQUEEZE for unresolved solvent regions .
  • Dynamic NMR : Below -40°C, slow molecular motion may resolve disorder in 1^1H NMR, aiding crystal packing predictions .

Advanced: How should researchers resolve contradictory data in transport or toxicity studies?

Methodological Answer:

  • Data Triangulation : Cross-validate OCT uptake results with parallel artificial membrane permeability assays (PAMPA) and in situ perfused organ models (e.g., rat kidney) .
  • Batch Variability : Test multiple synthesis batches for iodide counterion stoichiometry via ion-selective electrodes. Contradictions in toxicity may arise from residual methyl iodide .
  • Statistical Rigor : Apply Bayesian meta-analysis to reconcile conflicting LD50_{50} values, incorporating covariates like animal strain and dosing regimen .

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